(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJIRSBYZJOWGS-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidants include:
| Reagent | Conditions | Product Formed | Notes |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Aqueous, pH 7–9 | Nitroso or hydroxylamine derivatives | Selective oxidation at room temperature |
| Potassium permanganate (KMnO₄) | Acidic or neutral media | Carboxylic acid derivatives | May oxidize the α-carbon adjacent to the amino group |
Key Insight : The electron-withdrawing fluorine atom on the aromatic ring stabilizes intermediates during oxidation, enhancing reaction efficiency.
Reduction Reactions
The compound participates in reductive processes targeting its amino or aromatic groups:
| Reagent | Conditions | Product Formed |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Reduced amine derivatives |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 50°C | Dehalogenation (removal of fluorine) |
Mechanistic Note : The methoxy group (-OCH₃) directs electrophilic substitution patterns during reduction, favoring para positions relative to existing substituents.
Substitution Reactions
The fluorine atom at the 4-position and methoxy group at the 3-position undergo nucleophilic aromatic substitution (NAS):
Fluorine Substitution
| Reagent | Conditions | Product Formed |
|---|---|---|
| Ammonia (NH₃) | High pressure, 120°C | 4-Amino-3-methoxyphenyl derivative |
| Thiophenol (C₆H₅SH) | DMF, 80°C | 4-Thiophenyl analog |
Methoxy Group Reactivity
The methoxy group can be demethylated under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives.
Condensation Reactions
The amino and carboxylic acid groups enable peptide bond formation or Schiff base synthesis:
| Reaction Type | Reagent | Product |
|---|---|---|
| Amide formation | DCC, NHS, EDC | Peptide conjugates |
| Schiff base formation | Aldehydes/ketones | Imine-linked derivatives |
Example : Condensation with benzaldehyde forms a Schiff base, confirmed via IR spectroscopy (C=N stretch at ~1640 cm⁻¹).
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive behavior:
-
Deprotonation : Above pH 5, the amino group becomes free (-NH₂), enhancing nucleophilicity.
-
Carboxylic acid reactivity : The -COOH group participates in esterification or amidation under acidic catalysis .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving:
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidation temperature | 25°C | 85–90% yield with H₂O₂ |
| Substitution time | 6–8 hours | >75% conversion with NH₃ |
Scientific Research Applications
Medicinal Chemistry
1. Fluorinated Drug Development
Fluorine atoms in drug molecules can significantly enhance their bioactivity and metabolic stability. The presence of fluorine in (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride suggests its potential as a lead compound in developing new pharmaceuticals. Fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use, indicating a strong trend towards the incorporation of fluorine for improved pharmacological properties .
2. Neuropharmacological Applications
Research indicates that compounds similar to (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride may act as substrates for amino acid transporters, which are crucial in neurotransmission processes. This compound could be investigated for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Biochemical Research
1. Enzyme Inhibition Studies
The compound's structural features may allow it to interact with specific enzymes or receptors. Preliminary studies could focus on evaluating its inhibitory effects on enzymes involved in amino acid metabolism or neurotransmitter synthesis, thus providing insights into its biochemical pathways and therapeutic potential.
2. Radiolabeling and Imaging
The ability to incorporate fluorine isotopes into the compound allows for its use in positron emission tomography (PET) imaging studies. This application is particularly relevant in tracking metabolic processes in vivo and could be beneficial in cancer research or neuroimaging .
Case Studies and Research Findings
Research has highlighted the importance of fluorinated compounds in drug design:
- Fluorinated Amino Acids : Studies have shown that fluorinated analogs of amino acids can exhibit enhanced binding affinities to target proteins, which is crucial for drug efficacy .
- Neurotransmitter Transporters : The role of amino acids as substrates for transporters has been documented extensively, with implications for understanding how modifications like fluorination can alter transport efficiency and specificity .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes critical distinctions between the target compound and its analogs:
Physicochemical and Functional Comparisons
- Electronic Effects: The 3-methoxy group in the target compound acts as an electron donor, increasing aromatic ring electron density compared to analogs with halogens only (e.g., CAS 144744-41-2) . This may enhance binding to electron-deficient biological targets.
- Stereochemistry : The S-configuration is critical for enantioselective interactions, unlike racemic mixtures (e.g., ’s compounds) or R-enantiomers (e.g., CAS 1951425-23-2) .
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free acids or esters, facilitating in vitro studies .
Biological Activity
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride, commonly referred to as (S)-FMMA, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of neurological research and therapeutic development.
- Molecular Formula : C₉H₁₁ClFNO₃
- Molecular Weight : 235.64 g/mol
- CAS Number : 1810074-58-8
- MDL Number : MFCD28977503
(S)-FMMA primarily acts as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity. The presence of the fluorine atom and methoxy group enhances its binding affinity to these receptors, potentially influencing various neurological processes including learning, memory formation, and neuroprotection .
Neuroprotective Effects
Research indicates that (S)-FMMA exhibits neuroprotective properties. It has been shown to mitigate excitotoxicity induced by excessive glutamate levels, which is a common pathological feature in neurodegenerative diseases. In vitro studies demonstrate that (S)-FMMA can reduce neuronal cell death in models of oxidative stress and excitotoxicity .
Synaptic Plasticity
(S)-FMMA has been implicated in enhancing synaptic plasticity, a fundamental mechanism underlying learning and memory. Studies suggest that this compound can facilitate long-term potentiation (LTP) in hippocampal neurons, thereby promoting synaptic strength and connectivity .
Enzyme Interaction
The compound has also been studied for its potential to inhibit specific enzymes involved in neurotransmitter metabolism. By modulating these enzymatic activities, (S)-FMMA could influence neurotransmitter levels and contribute to its neuroprotective effects .
Case Studies and Experimental Data
-
Neuroprotection Against Excitotoxicity :
- In a study involving cultured neurons exposed to high glutamate concentrations, treatment with (S)-FMMA resulted in a significant reduction in cell death compared to untreated controls. The protective effect was attributed to the compound's ability to inhibit NMDA receptor-mediated calcium influx.
- Enhancement of Synaptic Plasticity :
- Impact on Neurotransmitter Levels :
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid | Non-chiral variant | Reduced receptor affinity |
| 2-Amino-2-(4-fluoro-3-methoxyphenyl)propanoic acid | Additional methyl group | Altered metabolic stability |
| 2-Amino-2-(4-fluoro-3-methoxyphenyl)butanoic acid | Additional ethyl group | Enhanced lipophilicity |
(S)-FMMA is unique due to its chiral nature, which allows for specific interactions with biological targets that are not present in its non-chiral counterparts. This specificity may lead to enhanced therapeutic effects while minimizing side effects associated with racemic mixtures .
Q & A
Q. How can computational tools guide the design of derivatives with improved potency?
- Methodology : Quantum mechanical calculations (DFT) optimize substituent electronic effects. AI-driven retrosynthesis platforms (e.g., Pistachio) predict feasible routes for novel analogs. Free-energy perturbation (FEP) simulations prioritize candidates with ∆∆G < -2 kcal/mol for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
